4-[(5-amino-3-oxoisoxazol-2(3H)-yl)carbonyl]phenyl acetate
CAS No.: 2096987-45-8
Cat. No.: VC2975659
Molecular Formula: C12H10N2O5
Molecular Weight: 262.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2096987-45-8 |
|---|---|
| Molecular Formula | C12H10N2O5 |
| Molecular Weight | 262.22 g/mol |
| IUPAC Name | [4-(5-amino-3-oxo-1,2-oxazole-2-carbonyl)phenyl] acetate |
| Standard InChI | InChI=1S/C12H10N2O5/c1-7(15)18-9-4-2-8(3-5-9)12(17)14-11(16)6-10(13)19-14/h2-6H,13H2,1H3 |
| Standard InChI Key | BGONMIXSWTZUQT-UHFFFAOYSA-N |
| SMILES | CC(=O)OC1=CC=C(C=C1)C(=O)N2C(=O)C=C(O2)N |
| Canonical SMILES | CC(=O)OC1=CC=C(C=C1)C(=O)N2C(=O)C=C(O2)N |
Introduction
Chemical Identity and Structural Characteristics
4-[(5-amino-3-oxoisoxazol-2(3H)-yl)carbonyl]phenyl acetate is an organic compound characterized by a complex molecular structure featuring an isoxazole moiety linked to a phenyl acetate group. The compound's key identification parameters are presented in Table 1.
Table 1. Chemical Identity Parameters of 4-[(5-amino-3-oxoisoxazol-2(3H)-yl)carbonyl]phenyl acetate
| Parameter | Value |
|---|---|
| CAS Number | 2096987-45-8 |
| Molecular Formula | C₁₂H₁₀N₂O₅ |
| Molecular Weight | 262.22 g/mol |
| IUPAC Name | [4-(5-amino-3-oxo-1,2-oxazole-2-carbonyl)phenyl] acetate |
| Standard InChI | InChI=1S/C12H10N2O5/c1-7(15)18-9-4-2-8(3-5-9)12(17)14-11(16)6-10(13)19-14/h2-6H,13H2,1H3 |
| Standard InChIKey | BGONMIXSWTZUQT-UHFFFAOYSA-N |
| SMILES | CC(=O)OC1=CC=C(C=C1)C(=O)N2C(=O)C=C(O2)N |
| PubChem Compound ID | 121582919 |
The structural composition includes several key functional groups:
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A 5-amino-3-oxoisoxazol-2(3H)-yl heterocyclic core
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A carbonyl linker connecting the isoxazole to the phenyl ring
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A para-substituted phenyl ring bearing an acetate group
This particular arrangement of functional groups contributes to the compound's chemical behavior and potential biological activity. The presence of both the isoxazole ring and acetate group suggests interesting pharmacological properties similar to other structurally related compounds.
Physical and Chemical Properties
Based on the molecular structure of 4-[(5-amino-3-oxoisoxazol-2(3H)-yl)carbonyl]phenyl acetate, several physical and chemical properties can be inferred, as summarized in Table 2.
Table 2. Physical and Chemical Properties of 4-[(5-amino-3-oxoisoxazol-2(3H)-yl)carbonyl]phenyl acetate
| Property | Characteristic | Basis for Determination |
|---|---|---|
| Physical State | Likely crystalline solid | Based on molecular weight and presence of aromatic systems |
| Solubility | Moderate solubility in polar organic solvents; limited water solubility | Presence of both polar functional groups and aromatic rings |
| Stability | Susceptible to hydrolysis, particularly in basic conditions | Presence of acetate and amide bonds |
| Acid-Base Properties | Weakly basic (amino group) | Functional group analysis |
| Reactivity | Nucleophilic (amino group), hydrolysis-prone (acetate group) | Functional group reactivity patterns |
The presence of the acetate group suggests this compound may undergo hydrolysis under physiological conditions, similar to acetylsalicylic acid (aspirin). This property could be relevant for potential prodrug applications, where controlled hydrolysis might release an active metabolite .
Structural Comparison with Related Compounds
Comparing 4-[(5-amino-3-oxoisoxazol-2(3H)-yl)carbonyl]phenyl acetate with structurally related compounds provides insights into its potential properties and applications.
Table 3. Structural Comparison with Related Compounds
The structural similarities with compounds that display anti-proliferative activity, particularly 2-[(4-Acetylphenyl)carbamoyl]phenyl acetate, suggest that 4-[(5-amino-3-oxoisoxazol-2(3H)-yl)carbonyl]phenyl acetate may possess similar biological properties. The anti-proliferative activity observed in related compounds indicates potential applications in cancer research .
Research Status and Future Directions
The current research status of 4-[(5-amino-3-oxoisoxazol-2(3H)-yl)carbonyl]phenyl acetate appears to be in early stages, presenting numerous opportunities for future investigation.
Comprehensive Characterization
Future research should focus on comprehensive characterization including:
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Complete spectroscopic analysis (NMR, IR, UV-Vis)
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X-ray crystallography to determine three-dimensional structure
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Detailed solubility and stability profiles
Biological Activity Assessment
Evaluation of biological activities should include:
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Anti-proliferative activity against diverse cancer cell lines
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Anti-inflammatory activity assays
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Antimicrobial screening against different pathogens
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Structure-activity relationship studies with structural analogs
Mechanism of Action Investigation
If biological activity is confirmed, research into the mechanism of action would be valuable, potentially including:
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Target identification studies
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Binding affinity assessments
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Metabolic pathway investigations
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